molecular formula C7H10BrNO2 B2883318 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one CAS No. 1368232-29-4

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one

Cat. No.: B2883318
CAS No.: 1368232-29-4
M. Wt: 220.066
InChI Key: TVJVXHIYPVCLCQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains a bromomethyl group attached to a cyclopropyl ring and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-cyclopropyl-1,3-oxazolidin-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of different cyclic or acyclic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-(Azidomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This can lead to the modification of these molecules, potentially altering their function and activity. The cyclopropyl and oxazolidinone rings may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:

    5-(Chloromethyl)-3-cyclopropyl-1,3-oxazolidin-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl derivative is generally more reactive due to the higher leaving group ability of bromine.

    3-Cyclopropyl-1,3-oxazolidin-2-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one: Contains a phenyl group instead of a cyclopropyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-(bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c8-3-6-4-9(5-1-2-5)7(10)11-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJVXHIYPVCLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(OC2=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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